二氢狄胺碱

描述

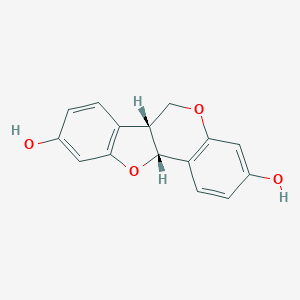

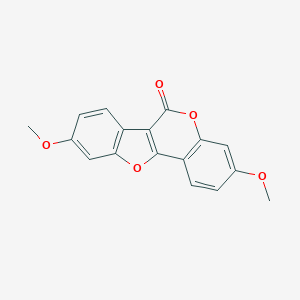

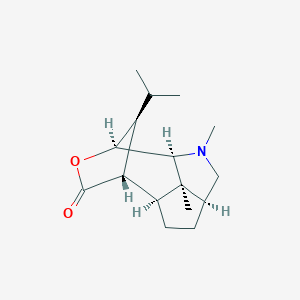

二氢芸香碱是一种从芸香科植物臭椿(Dictamnus dasycarpus Turcz)根部分离得到的天然生物碱 . 它是一种呋喃喹啉生物碱,以其广泛的药理学特性而闻名,包括抗菌、抗病毒、诱变、细胞毒性和抗癌活性 . 二氢芸香碱在中药中因其治疗效果而被传统使用。

科学研究应用

二氢芸香碱具有广泛的科学研究应用:

作用机制

二氢芸香碱通过各种分子靶点和途径发挥其作用。 例如,它减少了膀胱上皮细胞中 UPIa 的表达,这可能有助于通过减少尿路致病性大肠杆菌的粘附和侵袭来预防尿路感染 . 此外,二氢芸香碱的细胞毒性作用与其诱导癌细胞凋亡的能力有关 .

生化分析

Biochemical Properties

Dictamnine has been found to interact with various enzymes and proteins. It suppresses the growth of lung cancer cells in vitro and in vivo by attenuating the activation of PI3K/AKT/mTOR and mitogen-activated protein kinase (MAPK) signaling pathways. This is achieved by inhibiting the phosphorylation and activation of receptor tyrosine kinase c-Met .

Cellular Effects

Dictamnine has significant effects on various types of cells and cellular processes. For instance, it has been found to suppress the growth of lung cancer cells . In another study, dictamnine was found to inhibit the adhesion to and invasion of Uropathogenic Escherichia Coli (UPEC) to urothelial cells .

Molecular Mechanism

Dictamnine exerts its effects at the molecular level through various mechanisms. It inhibits the phosphorylation and activation of receptor tyrosine kinase c-Met, thereby downregulating the PI3K/AKT/mTOR and MAPK signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, dictamnine has been observed to decrease cell viability in a dose-dependent manner after treatment for 48 hours .

Dosage Effects in Animal Models

In animal models, a high dose of dictamnine significantly increases serum aspartate aminotransferase (AST) activity, total bilirubin (TBIL), and direct bilirubin (DBIL) levels, the relative liver weight and liver/brain weight ratio .

Metabolic Pathways

Dictamnine is involved in various metabolic pathways. The expressed genes, proteins, and metabolites exhibited strong associations with lipid metabolism disorder and oxidative stress .

Transport and Distribution

A study has developed a method to quantify the concentration of dictamnine in rat plasma and tissues for the in vivo pharmacokinetics, tissue distribution, and excretion study .

准备方法

合成路线及反应条件

二氢芸香碱可以通过多种方法合成。 一种常见的方法是使用铑催化的呋喃吡啶直接芳基化反应 . 该方法使用 Rh2(OAc)4/IMes•HCl体系促进芳基在呋喃[2,3-b]吡啶2位的化学选择性安装,得到具有改善心脏作用的二氢芸香碱衍生物 .

工业生产方法

二氢芸香碱的工业生产通常涉及从臭椿根皮中提取。 提取过程通常包括使用乙醇或甲醇等溶剂获得粗提物,然后进行纯化步骤以分离二氢芸香碱 .

化学反应分析

相似化合物的比较

二氢芸香碱是呋喃喹啉生物碱家族的一部分,该家族包括类似的化合物,如芸香碱、γ-芸香碱和异芸香碱 . 这些化合物具有相似的化学结构和药理学特性。 二氢芸香碱在其强烈的光毒性和光致突变性方面是独一无二的 . 例如,芸香碱以其强烈的乙酰胆碱酯酶抑制活性而闻名 ,而二氢芸香碱更常与它的抗菌和抗癌活性有关 .

类似化合物列表

- 芸香碱

- γ-芸香碱

- 异芸香碱

- 臭椿碱

属性

IUPAC Name |

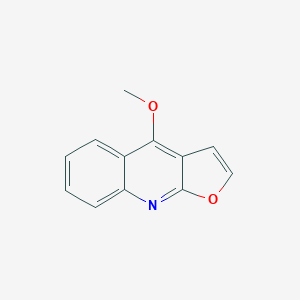

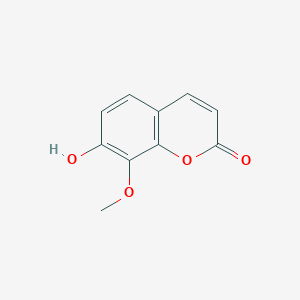

4-methoxyfuro[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-14-11-8-4-2-3-5-10(8)13-12-9(11)6-7-15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIONIXOBNMDJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041012 | |

| Record name | Dictamnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-29-7 | |

| Record name | Dictamnine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dictamnine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dictamnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 484-29-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICTAMNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQZ3798D0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary cellular target of dictamnine's phototoxicity?

A1: Research suggests that deoxyribonucleic acid (DNA) is a major target for dictamnine's phototoxic effects. [] This is supported by studies demonstrating the formation of covalent monoadducts between dictamnine and purified DNA from the fungus Mucor hiemalis upon exposure to long-wave ultraviolet (UV) light. []

Q2: Does dictamnine induce interstrand crosslinks in DNA?

A2: Contrary to earlier findings, dictamnine has been shown to be incapable of forming interstrand crosslinks in native DNA. [] This suggests that dictamnine acts as a monofunctional photoreagent towards DNA in vitro. []

Q3: How does dictamnine affect mast cell activation?

A3: Dictamnine has been shown to inhibit mast cell activation by targeting the Mas-related G protein-coupled receptor member X2 (MrgX2) receptor. [] This inhibition suppresses the release of histamine and inflammatory mediators, effectively reducing anaphylactoid reactions. []

Q4: How does dictamnine impact macrophage polarization in the context of atopic dermatitis?

A4: Dictamnine exhibits anti-inflammatory effects by inhibiting M1 macrophage polarization and promoting autophagy in a mouse model of atopic dermatitis. [] This effect contributes to the suppression of skin inflammation and a reduction in the release of pro-inflammatory cytokines. []

Q5: What is the molecular formula and weight of dictamnine?

A5: Dictamnine has the molecular formula C12H9NO2 and a molecular weight of 199.20 g/mol.

Q6: How do structural modifications of dictamnine affect its biological activity?

A6: Studies on the structure-activity relationship of dictamnine and its derivatives are ongoing. One study showed that the addition of a hydroxyl group at the 8-position of dictamnine resulted in a compound with reduced mutagenicity compared to the parent compound. [] Further research is needed to fully elucidate the impact of specific structural modifications on dictamnine's activity, potency, and selectivity.

Q7: How is dictamnine absorbed and metabolized in rats?

A7: Studies in rats have shown that dictamnine is metabolized via its hepatic cytochrome P-450 system. [, ] Metabolites identified include dictamnic acid, demethyl-dictamnine, and hydroxydictamnine. [, ]

Q8: How do the pharmacokinetic properties of dictamnine differ between oral and intravenous administration in rats?

A8: A study using a UPLC-MS/MS method to quantify dictamnine levels in rat plasma after oral and intravenous administration would provide insights into its pharmacokinetic properties and bioavailability. []

Q9: Does dictamnine exhibit antibacterial activity against uropathogenic Escherichia coli (UPEC)?

A9: While dictamnine doesn't directly kill UPEC, it effectively inhibits its adhesion to and invasion of uroepithelial cells. [] This effect is attributed to dictamnine's ability to disrupt the structure of bacterial fimbriae and downregulate adhesion-related genes in both UPEC and uroepithelial cells. []

Q10: What are the effects of dictamnine on atopic dermatitis-like skin lesions in mice?

A10: Dictamnine has been shown to ameliorate 2,4-dinitrofluorobenzene (DNFB)-induced atopic dermatitis-like skin lesions in mice. [] This effect is linked to its ability to inhibit M1 macrophage polarization and promote autophagy. []

Q11: How does dictamnine affect allergic rhinitis in a mouse model?

A11: Dictamnine demonstrates anti-inflammatory effects in an ovalbumin-induced murine allergic rhinitis model. [] It reduces allergic reactions, decreases nasal rubbing and sneezing frequency, and inhibits the activation of mast cells via the LYN kinase-mediated signaling pathway. []

Q12: Does dictamnine exhibit antifungal activity?

A12: Yes, dictamnine displays in vitro antifungal activity against Candida albicans, inhibiting its growth cycle. [] The minimum inhibitory concentration (MIC) of dictamnine against C. albicans was found to be 312.5 μg/mL. []

Q13: Does dictamnine exhibit any toxic effects?

A13: While dictamnine possesses various pharmacological activities, studies have reported potential toxicity. Research indicates that dictamnine can induce dose-dependent hepatotoxicity in mice, particularly in females. [] This hepatotoxicity is attributed to lipid metabolism disorders and oxidative stress. []

Q14: Which components of Cortex Dictamni are potentially hepatotoxic?

A14: Studies suggest that dictamnine, obakunone, and fraxinellone may contribute to the hepatotoxicity of Cortex Dictamni extracts. [] Among these, dictamnine is considered the most potentially hepatotoxic component. []

Q15: What analytical techniques are used to quantify dictamnine?

A15: Several analytical methods have been employed to characterize and quantify dictamnine, including:

- High-performance liquid chromatography (HPLC): Used to isolate, identify, and quantify dictamnine in plant extracts and biological samples. [, , , ]

- Gas chromatography-mass spectrometry (GC-MS): Used to identify and characterize dictamnine metabolites in vitro and in vivo. [, , ]

- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Employed to develop a rapid and sensitive method for quantifying dictamnine levels in rat plasma. []

- 1H nuclear magnetic resonance (NMR) spectroscopy: Utilized as a convenient and accurate method for the quantitative determination of dictamnine in Dictamni Cortex. []

Q16: What is the role of cytochrome P450 3A4 (CYP3A4) in dictamnine-induced hepatotoxicity?

A16: Research suggests that CYP3A4 plays a significant role in the metabolic activation of dictamnine, contributing to its hepatotoxic effects. [] Inhibition of CYP3A4 has been shown to alleviate dictamnine-induced liver injury both in vitro and in vivo, while induction of CYP3A4 exacerbates the toxicity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,5R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B190945.png)